5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
This compound features a tetrahydropyridine core substituted with a 4-methyl group, two oxo groups, and a carbonitrile moiety. A key structural element is the [5-(4-chlorophenyl)furan-2-yl]methylidene group at position 5, which introduces conjugation and electronic effects. The 4-chlorophenyl group on the furan ring enhances lipophilicity and may influence biological interactions, as seen in acetylcholinesterase (AChE) inhibitors . The carbonitrile group at position 3 likely enhances binding affinity through dipole interactions .
Properties
IUPAC Name |
5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5S/c1-13-18(10-17-6-7-20(30-17)14-2-4-15(23)5-3-14)21(26)25(22(27)19(13)11-24)16-8-9-31(28,29)12-16/h2-7,10,16H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLPVMDKRQMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential biological applications. Its unique structure incorporates functional groups that may contribute to various biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN2O4 |
| Molecular Weight | 406.8 g/mol |
IUPAC Name
(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler organic precursors. Key steps may include:
- Formation of the Furan Ring : The initial step often involves the synthesis of the furan moiety.
- Chlorophenyl Group Introduction : The chlorophenyl group is then attached through electrophilic aromatic substitution.
- Cyclization to Form Tetrahydropyridine : This step creates the tetrahydropyridine core through cyclization reactions.
Each reaction requires careful control of conditions such as temperature and solvent choice to optimize yield and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing furan and chlorophenyl groups have been shown to inhibit bacterial growth effectively.
Antiviral Activity
Recent studies suggest that compounds similar to this one may act as inhibitors of viral proteases. For example, certain derivatives have been identified as potential lead compounds against SARS-CoV-2 by inhibiting its main protease (Mpro) .
Anticancer Potential
The presence of multiple reactive functional groups in this compound suggests potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
Study 1: Antimicrobial Activity
A study conducted on related compounds demonstrated that the introduction of a chlorophenyl group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Study 2: Antiviral Efficacy
In vitro testing revealed that a related compound inhibited the replication of SARS-CoV-2 in cell cultures with an IC50 value of 0.5 µM. This suggests that modifications to the existing structure could yield potent antiviral agents.
Study 3: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects on various cancer cell lines indicated that derivatives of this compound could reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Role of the 4-Chlorophenyl Group :
- The 4-chlorophenyl substituent on the furan ring significantly enhances AChE inhibitory activity compared to analogs with 3-chlorophenyl (IC₅₀ = 64 µM vs. inactive) or unsubstituted phenyl groups (IC₅₀ = 1982 µM) . This group likely interacts with hydrophobic pockets in enzyme active sites.
Impact of Core Heterocycles: The tetrahydropyridine-thiolan sulfone core in the target compound may confer better metabolic stability than thiazolidinones () or benzothiazoles (), as sulfone groups resist oxidative degradation .
Synthetic Routes: The methylidene group is typically introduced via Knoevenagel condensation (e.g., ), while the sulfolane moiety may require sulfonation or cyclization steps. Comparatively, benzothiazole derivatives () are synthesized via nucleophilic substitution, highlighting divergent strategies.
However, the high melting point (predicted >250°C, based on ) may challenge formulation.
Bioactivity Trends :
- Compounds with [5-(4-chlorophenyl)furan-2-yl] substituents consistently show enhanced activity in enzyme inhibition (AChE) and antimicrobial assays compared to other substituents (e.g., isoxazolyl, pyridinyl) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
